molecular formula C17H13N3O3S B2805319 N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide CAS No. 899974-83-5

N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2805319
CAS No.: 899974-83-5
M. Wt: 339.37
InChI Key: YLTYMJJCOCCTHA-UHFFFAOYSA-N
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Description

N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 4-phenoxyaniline with thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenoxyphenyl and thiazolyl groups play crucial roles in these interactions, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Phenoxyphenyl)thiazol-2-ol
  • 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol
  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-ol

Uniqueness

N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide stands out due to its unique oxalamide linkage, which imparts distinct chemical and biological properties. This linkage differentiates it from other similar compounds, making it a valuable candidate for various applications .

Properties

IUPAC Name

N-(4-phenoxyphenyl)-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-15(16(22)20-17-18-10-11-24-17)19-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTYMJJCOCCTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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